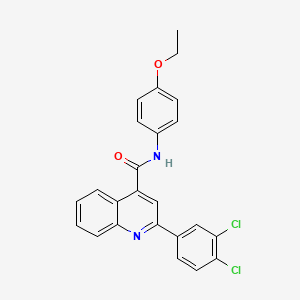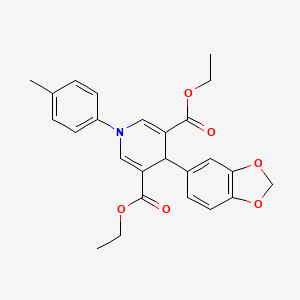
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of multiple functional groups, including amino, hydroxy, methoxy, and nitrile groups, contributes to its reactivity and versatility in chemical synthesis and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the three-component one-pot reaction, which includes the following steps:
Reactants: Vanillin, malononitrile, and an appropriate aldehyde.
Catalyst: Often, a base such as piperidine or a Lewis acid like zinc chloride is used.
Solvent: Ethanol or methanol is commonly employed.
Conditions: The reaction is usually carried out under reflux conditions for several hours.
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent condensation to yield the desired chromene derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also enhances reproducibility and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid.
Reduction: Formation of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-amine.
Substitution: Formation of various substituted chromene derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the chromene core and various substituents can interact with biological targets, leading to inhibitory activity against specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. Studies have shown that certain derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities. The ability to modify the functional groups allows for the optimization of these properties for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including corrosion inhibitors and UV-protective agents.
作用机制
The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. The specific pathways depend on the functional groups involved and the biological or chemical context. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.
相似化合物的比较
Similar Compounds
- 2-amino-4-(4-hydroxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the nitrile group, allows for unique interactions and modifications that are not possible with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H20N2O4/c1-28-19-10-14(7-8-17(19)26)21-16(12-24)23(25)29-20-11-15(9-18(27)22(20)21)13-5-3-2-4-6-13/h2-8,10,15,21,26H,9,11,25H2,1H3 |
InChI 键 |
WNKKQOUPGJDRQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B11654199.png)

![2-[(4-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654204.png)

![ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
![ethyl 2-({(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654223.png)
![1-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11654225.png)
![4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B11654229.png)
![butyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654233.png)
![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11654249.png)

![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)
